molecular formula C17H19NO3 B8150334 (R)-ethyl 2-amino-3-(3'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate

(R)-ethyl 2-amino-3-(3'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150334
M. Wt: 285.34 g/mol
InChI Key: UVFJUAMCVNDOHK-MRXNPFEDSA-N
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Description

®-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate is a chiral β-amino alcohol. Chiral β-amino alcohols are important building blocks for the synthesis of chiral auxiliaries, ligands in asymmetric synthesis, and crucial intermediates in pharmaceutical synthesis . This compound is particularly significant due to its enantiopure form, which is essential in various applications, including medicinal chemistry and biocatalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate can be achieved through several methods. One common approach involves the biocatalytic oxidative deamination of β-amino alcohols using engineered amine dehydrogenases . This method is advantageous due to its high stereoselectivity and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic strategies due to their efficiency and selectivity. The use of engineered enzymes, such as β-amino alcohol dehydrogenases, allows for the kinetic resolution and deracemization of β-amino alcohols, leading to the production of enantiopure compounds .

Chemical Reactions Analysis

Types of Reactions

®-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can regenerate the original hydroxyl group .

Scientific Research Applications

®-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ®-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific structure, which includes a biphenyl moiety and a chiral center. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

ethyl (2R)-2-amino-3-[3-(3-hydroxyphenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-21-17(20)16(18)10-12-5-3-6-13(9-12)14-7-4-8-15(19)11-14/h3-9,11,16,19H,2,10,18H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFJUAMCVNDOHK-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)C2=CC(=CC=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC(=CC=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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